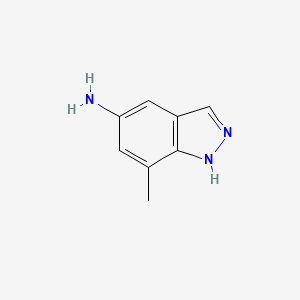

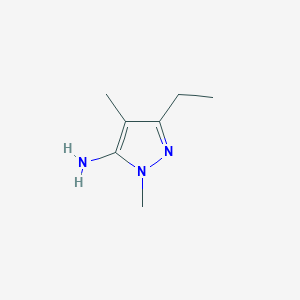

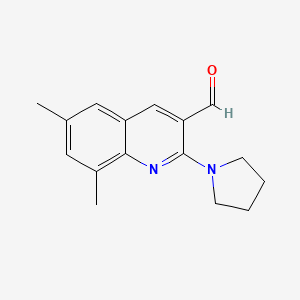

7-methyl-1H-indazol-5-amine

Übersicht

Beschreibung

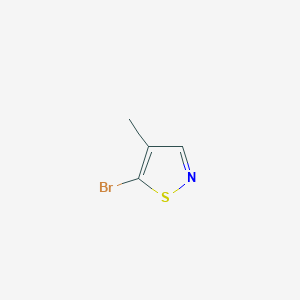

The compound 7-methyl-1H-indazol-5-amine is a derivative of the indazole class, which is a heterocyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 7-methyl-1H-indazol-5-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be informative for understanding the characteristics of 7-methyl-1H-indazol-5-amine.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines involves the closure of the triazine ring and subsequent amination . Similarly, the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols is achieved through a three-component reaction involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone . These methods highlight the versatility of synthetic approaches that could potentially be adapted for the synthesis of 7-methyl-1H-indazol-5-amine.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a monoclinic symmetry and a flattened boat conformation of the triazine ring . This detailed analysis of the molecular geometry, including bond angles and puckering parameters, provides a foundation for understanding the three-dimensional structure of 7-methyl-1H-indazol-5-amine.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the methylation of 5-nitro-1H-indazole leads to a mixture of nitroindazoles, which can be further reduced and condensed to yield complex structures . These transformations demonstrate the reactivity of the indazole nucleus and suggest possible pathways for the chemical modification of 7-methyl-1H-indazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For instance, the planarity of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the presence of intra-molecular hydrogen bonds can affect the compound's stability and solubility . Additionally, the crystal packing and hydrogen-bonding interactions, as observed in the structure of 7-methoxy-1H-indazole, play a significant role in the solid-state properties of these compounds . These insights into the physical and chemical properties are relevant for the characterization of 7-methyl-1H-indazol-5-amine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- 7-methyl-1H-indazol-5-amine and its derivatives are crucial in various synthesis processes. For instance, N-methylation of 5-nitro-1H-indazole leads to the formation of 1-methyl-5(6)-nitroindazoles. These compounds are integral in creating more complex molecules like N-(1-methylindazol-6-yl)furan-2-carboxamide and 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov, Aleksandrov, & Stepanov, 2018).

Spectral Analysis and Solvatochromic Effects

- The absorption and fluorescence spectra of Indazole and its amino derivatives, including 7-methyl-1H-indazol-5-amine, have been studied. These investigations are critical in understanding the electrostatic effects, hydrogen bond donor ability, and accepting ability of these compounds (Saha & Dogra, 1997).

Reactivity and NMR Analysis

- The reactivity of 7-methyl-1H-indazol-5-amine towards N-methylation and its impact on the nuclear magnetic resonance (NMR) spectra offer valuable insights into the molecular structure and electronic properties of such compounds (Palmer, Findlay, Kennedy, & Mcintyre, 1975).

Novel Derivative Synthesis

- 7-methyl-1H-indazol-5-amine is used in creating novel derivatives through various chemical reactions, such as Buchwald reactions and Suzuki–Miyaura cross-coupling reactions. These derivatives have potential applications in medicinal chemistry and other fields (Slade et al., 2009).

Antitumor Activities

- Certain derivatives of 7-methyl-1H-indazol-5-amine have shown promise in preliminary bioassay tests for antitumor activities, highlighting their potential in the development of new cancer therapies (De-qing, 2011).

Pharmaceutical Applications

- Indazoles, including 7-methyl-1H-indazol-5-amine, have been studied for their potential as receptor antagonists in pharmaceutical research. Their ability to bind to specific receptors makes them candidates for drug development (Schaus et al., 1998).

Material Science and Corrosion Inhibition

- 7-methyl-1H-indazol-5-amine and its derivatives have been utilized in designing self-assembled monolayers for the corrosion inhibition of metals like copper, indicating their application in materials science and engineering (Qiang et al., 2018).

Crystallographic Analysis

- The crystal structure of 7-methyl-1H-indazol-5-amine variants has been analyzed to understand their molecular configurations and interactions, which is crucial in drug design and materials science (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Safety And Hazards

The safety data sheet for “1-METHYL-1H-INDAZOL-5-AMINE” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPNKPFVJHRZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362544 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazol-5-amine | |

CAS RN |

844882-18-4 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)